3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline
Overview
Description
3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a 1,10-phenanthroline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and an alkyne. In this case, the starting materials are 1,10-phenanthroline and trimethylsilylacetylene. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, under an inert atmosphere. The reaction is usually performed in a solvent like tetrahydrofuran or dimethylformamide, and a base such as triethylamine is used to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the principles of scaling up the Sonogashira coupling reaction can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl moiety can undergo oxidation to form carbonyl-containing compounds.
Reduction Reactions: The phenanthroline core can be reduced to form dihydrophenanthroline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) are commonly used to remove the trimethylsilyl group.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used to oxidize the ethynyl group.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for the reduction of the phenanthroline core.
Major Products Formed
Substitution Reactions: The major products are derivatives of 1,10-phenanthroline with various functional groups replacing the trimethylsilyl group.
Oxidation Reactions: The major products are carbonyl-containing compounds, such as aldehydes or ketones.
Reduction Reactions: The major products are dihydrophenanthroline derivatives.
Scientific Research Applications
3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline has several scientific research applications:
Coordination Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: The compound is employed in the design of organic semiconductors and light-emitting materials due to its conjugated structure.
Analytical Chemistry: It is used as a derivatizing agent in gas chromatography and mass spectrometry to enhance the volatility and detectability of analytes.
Biological Studies: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline is primarily based on its ability to coordinate with metal ions. The phenanthroline core acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and cross-coupling. The trimethylsilyl group can also influence the electronic properties of the compound, enhancing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Trimethylsilyl)ethynyl]pyridine
- 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene
- 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene
Uniqueness
3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline is unique due to its phenanthroline core, which provides a rigid and planar structure, enhancing its ability to form stable metal complexes. The presence of the trimethylsilyl group also imparts increased volatility and stability, making it suitable for various analytical and synthetic applications. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it a valuable tool in coordination chemistry and materials science.
Properties
IUPAC Name |
trimethyl-[2-(1,10-phenanthrolin-3-yl)ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2Si/c1-20(2,3)10-8-13-11-15-7-6-14-5-4-9-18-16(14)17(15)19-12-13/h4-7,9,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVCAPBUVVQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573698 | |
Record name | 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369390-65-8 | |
Record name | 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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